molecular formula C19H17N3O3 B2973448 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide CAS No. 862831-90-1

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide

Cat. No.: B2973448
CAS No.: 862831-90-1
M. Wt: 335.363
InChI Key: PVYPRXHTVSDHFW-UHFFFAOYSA-N
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Description

2-[2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide is a synthetic organic compound featuring a hybrid molecular structure that incorporates both indole and benzamide pharmacophores. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological potential. Scientific literature indicates that indole derivatives possess a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties . Concurrently, benzamide derivatives are significant building blocks in organic synthesis and have been extensively investigated for their biological activities. Recent studies highlight benzamide compounds as promising multi-targeted agents, showing potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research . Furthermore, novel benzimidazole-indole-amide derivatives have recently been reported as potent inhibitors of α-glucosidase and acetylcholinesterase, underscoring the research value of such hybrid structures for metabolic and neurodegenerative disease studies . The structure of this particular compound, which links a 1,2-dimethylindole moiety via an α-ketoacetamide bridge to a terminal benzamide, suggests potential for interaction with multiple biological targets. This makes it a valuable chemical tool for researchers in drug discovery, specifically for developing novel therapeutic agents and studying enzyme inhibition mechanisms. The product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-16(13-8-4-6-10-15(13)22(11)2)17(23)19(25)21-14-9-5-3-7-12(14)18(20)24/h3-10H,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYPRXHTVSDHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acylated to introduce the oxoacetamido group, followed by the attachment of the benzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Target Compound

  • Key substituents :
    • 1,2-Dimethylindole (lipophilic, aromatic heterocycle).
    • 2-Oxoacetamido linker (polar, hydrogen-bonding capability).
    • Benzamide core (rigid aromatic scaffold).
  • Synthesis: Likely synthesized via amide coupling between 2-(1,2-dimethylindol-3-yl)-2-oxoacetic acid and 2-aminobenzamide, using reagents like PyBOP or HATU (analogous to methods in ).

Comparative Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Formula: C₁₂H₁₇NO₂.
  • Substituents : 3-Methylbenzoyl group, N,O-bidentate directing group.
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • Key Difference : Hydroxyl and dimethyl groups enhance solubility and metal-coordination capacity, unlike the target compound’s indole group.
4-(2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamido)-N-propylbutan-1-aminium Trifluoroacetate
  • Formula : C₂₀H₂₅BrN₄O₃⁺.
  • Substituents : Brominated indole, propylaminium chain.
  • Synthesis : Coupling 2-(6-bromoindol-3-yl)-2-oxoacetic acid with spermidine using PyBOP.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Formula: C₁₇H₁₉NO₃.
  • Substituents : 3,4-Dimethoxyphenethyl group.
  • Synthesis : Benzoyl chloride + 3,4-dimethoxyphenethylamine.
  • Key Difference : Methoxy groups improve metabolic stability and electron-donating effects compared to the target’s methylindole.
Oxadiazole-Thioether Benzamide Derivatives
  • Example: 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
  • Formula : C₁₉H₁₈N₄O₄S.
  • Substituents : Oxadiazole (heterocyclic), thioether (flexible linker), nitro group (electron-withdrawing).
  • Key Difference : Thioether and nitro groups enhance pharmacokinetic properties and target specificity for antiviral/anticancer applications.

Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Rip-B Oxadiazole-Thioether Derivative
Molecular Weight ~347.36 g/mol 207.27 g/mol 285.34 g/mol 398.43 g/mol
logP (Estimated) ~3.06 (indole contribution) ~1.82 (hydroxyl reduces lipophilicity) ~2.50 (methoxy groups) ~3.20 (thioether, nitro)
Solubility Low (indole hydrophobicity) Moderate (polar hydroxyl group) Moderate (methoxy groups) Low (bulky substituents)

Biological Activity

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide is a complex organic compound that belongs to the class of indole derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in pharmaceutical research. Its structure integrates an indole moiety with a benzamide group and an oxoacetamido linkage, which contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N3O3C_{19}H_{20}N_{3}O_{3}, with a molecular weight of approximately 328.38 g/mol. The compound's structural features include:

Feature Description
Indole Moiety Central structure providing biological activity
Benzamide Group Enhances solubility and bioavailability
Oxoacetamido Linkage Contributes to interaction with biological targets

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown significant potential against solid tumors, particularly colorectal and lung cancers. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including fungi and bacteria.
  • Anti-inflammatory Properties : The ability to modulate inflammatory responses has been noted, which may be beneficial in treating conditions such as arthritis .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Protein Interaction Modulation : It may disrupt protein-protein interactions, affecting cellular signaling pathways crucial for cancer progression and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity : A study published in Proceedings of the American Association for Cancer Research highlighted the antitumor effects of related indole derivatives, emphasizing their potential in treating colorectal carcinoma .
  • Evaluation of Antimicrobial Properties : Research conducted on indole derivatives demonstrated significant antifungal activity against Botrytis cinerea, indicating that structural modifications could enhance efficacy against other pathogens .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound Name Structural Features Biological Activity
Methyl 4-(2-(1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoateIndole structure; different substitution patternAntitumor activity
Butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido]benzoateContains butyl group instead of methylAnti-inflammatory effects
N-substituted indole derivativesVarious substitutions on nitrogenAntiviral and anticancer properties

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2-dimethylindole core. Key steps include:

  • Condensation : Coupling 1,2-dimethylindole-3-glyoxylic acid derivatives with benzamide precursors using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Acylation : Introducing the acetamido group via nucleophilic acyl substitution, often under reflux conditions with catalysts such as TBHP or I₂ to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water mixtures to isolate the final product .
    Critical Conditions : Strict temperature control (60–100°C), inert atmosphere (N₂/Ar), and moisture-free solvents are essential to minimize side reactions like hydrolysis or oxidation .

Advanced: How can researchers address conflicting NMR spectral data arising during structural characterization of this compound?

Discrepancies in NMR data (e.g., unexpected peaks or shifts) may stem from:

  • Tautomerism : The indole-oxoacetamido moiety can exhibit keto-enol tautomerism, leading to split signals. Use 2D NMR (COSY, HSQC) to resolve exchangeable protons .
  • Rotameric States : Restricted rotation around the acetamido bond can cause duplicated signals. Analyze variable-temperature NMR to identify coalescence points .
  • Impurities : Trace solvents or by-products (e.g., unreacted starting materials) may appear as minor peaks. Cross-validate with HPLC-MS and elemental analysis .

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the purity and structure of this compound?

  • 1H/13C NMR : Confirm the presence of the indole methyl groups (δ ~2.5–3.0 ppm) and benzamide aromatic protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (amide I/II bands) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out adducts .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What strategies improve regioselectivity during the formation of the 1,2-dimethylindole core in this compound?

  • Protecting Groups : Temporarily protect reactive sites (e.g., indole NH) with Boc or acetyl groups to direct substitution to the 3-position .
  • Catalytic Systems : Use Lewis acids like ZnCl₂ or Ce(SO₄)₂ to stabilize transition states and favor the desired regioisomer .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity at the indole’s 3-position .

Basic: What biological activities are hypothesized for this compound based on structurally related indole-benzamide derivatives?

Analogous compounds exhibit:

  • Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α pathways, as seen in benzimidazole-acetamide hybrids .
  • Anticancer Potential : Interaction with kinase domains (e.g., EGFR or Aurora kinases) via the indole-acetamido pharmacophore .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis, observed in indole-containing sulfonamides .

Advanced: How can researchers design mechanistic studies to elucidate the compound’s interaction with cellular targets?

  • Enzyme Assays : Test inhibition of purified kinases (e.g., JAK2 or PI3K) using fluorescence-based ADP-Glo™ assays .
  • Cellular Profiling : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses with target proteins (e.g., PARP-1) .

Basic: What are common synthetic by-products, and how are they mitigated during purification?

  • Diacylated Products : Over-acylation at the indole NH. Avoid by using stoichiometric coupling agents and shorter reaction times .
  • Oxidation By-products : Indole ring oxidation during reflux. Add antioxidants like BHT or perform reactions under inert gas .
  • Solvent Adducts : Remove via repeated washing with non-polar solvents (hexane) or activated charcoal treatment .

Advanced: How should researchers reconcile contradictory biological activity data across different studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Assess compound degradation in cell media (e.g., LC-MS stability assays) to confirm active species .
  • Structural Analog Comparison : Compare results with derivatives lacking the 2-oxoacetamido group to isolate pharmacophore contributions .

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